molecular formula C22H24N4O3 B10915671 (3,6-Dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

(3,6-Dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10915671
M. Wt: 392.5 g/mol
InChI Key: RAOLZUOFJMHTAY-UHFFFAOYSA-N
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Description

(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a combination of isoxazole, pyridine, and piperazine rings, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

Scientific Research Applications

(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific combination of isoxazole, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

(3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24N4O3/c27-22(26-9-7-25(8-10-26)13-16-2-1-11-28-16)17-12-18(14-3-4-14)23-21-19(17)20(24-29-21)15-5-6-15/h1-2,11-12,14-15H,3-10,13H2

InChI Key

RAOLZUOFJMHTAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)N4CCN(CC4)CC5=CC=CO5)C(=NO3)C6CC6

Origin of Product

United States

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